molecular formula C12H10FN3O B14440529 N-(2-Fluorophenyl)-N'-pyridin-4-ylurea CAS No. 76947-65-4

N-(2-Fluorophenyl)-N'-pyridin-4-ylurea

Cat. No.: B14440529
CAS No.: 76947-65-4
M. Wt: 231.23 g/mol
InChI Key: DPZALLDLFKMFJH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N’-pyridin-4-ylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and a pyridinyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea typically involves the reaction of 2-fluoroaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)-N’-pyridin-4-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Fluorophenyl)-N’-pyridin-4-ylurea has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)-N’-pyridin-3-ylurea
  • N-(2-Fluorophenyl)-N’-pyridin-2-ylurea
  • N-(2-Fluorophenyl)-N’-pyrimidin-4-ylurea

Comparison: N-(2-Fluorophenyl)-N’-pyridin-4-ylurea is unique due to the specific positioning of the fluorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

76947-65-4

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C12H10FN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17)

InChI Key

DPZALLDLFKMFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=NC=C2)F

Origin of Product

United States

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